(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate
Overview
Description
Synthesis Analysis
While the exact synthesis pathway for this compound is not provided, similar compounds often involve reactions such as free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of pinacol boronic esters has also been reported in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound may have resonance stabilization due to the presence of a phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Scientific Research Applications
Reactions at the Benzylic Position
This compound can be used in reactions at the benzylic position . The benzylic position is the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the ability of the aromatic ring to stabilize the intermediate formed during the reaction .
Nucleophilic Substitution Reactions
“(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate” can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electron density) replaces a leaving group attached to a carbon atom .
Free Radical Reactions
The compound can participate in free radical reactions . These reactions involve species with unpaired electrons (radicals) and can result in the formation of new carbon-carbon bonds .
Multistep Synthesis
This compound can be used in multistep synthesis . Multistep synthesis involves a series of reactions to transform a starting material into a desired product .
Electrophilic Aromatic Substitution
“(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate” can be used in electrophilic aromatic substitution reactions . In these reactions, an electrophile replaces a hydrogen atom on an aromatic ring .
E2 Elimination Reactions
The compound can undergo E2 elimination reactions . In these reactions, a proton and a leaving group are removed from adjacent carbon atoms, resulting in the formation of a double bond .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl (E)-3-[2-bromo-4-(bromomethyl)phenyl]prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O2/c1-2-16-12(15)6-5-10-4-3-9(8-13)7-11(10)14/h3-7H,2,8H2,1H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSNICQPTJNJIV-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(2-bromo-4-(bromomethyl)phenyl)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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